molecular formula C8H6Cl2N2 B1648395 1-Chlorophthalazine hydrochloride CAS No. 300843-36-1

1-Chlorophthalazine hydrochloride

Cat. No. B1648395
Key on ui cas rn: 300843-36-1
M. Wt: 201.05 g/mol
InChI Key: VWXKUBPEUUXLPV-UHFFFAOYSA-N
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Patent
US07329660B2

Procedure details

A suspension of 50 g (342 mmol) phthalazone, 1370 ml acetonitrile, 66 ml (0.72 mol) POCl3 and 85 ml 4 N HCl in dioxane is stirred for 8 h at 50° C. The resulting solution is cooled to RT, evaporated to a volume of about 0.8 l and diluted with 1.2 I DIPE. Filtration and washing with DIPE yield the title compound: FAB-MS (M+H)+=165/167.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1370 mL
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[N:8][NH:9][C:10](=O)[C:4]2=[CH:3][CH:2]=1.C(#N)C.O=P(Cl)(Cl)[Cl:17].[ClH:20]>O1CCOCC1>[ClH:17].[Cl:20][C:10]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:7]=[N:8][N:9]=1 |f:5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C=NNC2=O
Name
Quantity
1370 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
66 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
85 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred for 8 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to RT
CUSTOM
Type
CUSTOM
Details
evaporated to a volume of about 0.8 l
ADDITION
Type
ADDITION
Details
diluted with 1.2 I
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with DIPE

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Cl.ClC1=NN=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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